Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The chloroethoxy intermediate is reacted with 3-fluoro-2-methylbenzaldehyde under basic conditions to form the corresponding benzyl alcohol derivative.
Formation of the Acetimidate Moiety
- The benzyl alcohol derivative is then converted to the acetimidate using ethyl chloroformate and a suitable base (e.g., triethylamine).
Hydrochloride Formation
- The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Chloroethoxy Intermediate
- Reacting 2-chloroethanol with a suitable base (e.g., sodium hydride) to form the chloroethoxy anion.
- The chloroethoxy anion is then reacted with an appropriate electrophile to form the chloroethoxy intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can undergo various chemical reactions, including:
-
Nucleophilic Substitution
- The chloroethoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
-
Oxidation and Reduction
- The aromatic ring and the acetimidate moiety can undergo oxidation and reduction reactions under appropriate conditions.
-
Hydrolysis
- The acetimidate moiety can be hydrolyzed to form the corresponding amide or carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used under appropriate conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) can be used to hydrolyze the acetimidate moiety.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of oxidized derivatives such as ketones, aldehydes, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Hydrolysis: Formation of amides or carboxylic acids.
Scientific Research Applications
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride has several scientific research applications, including:
-
Medicinal Chemistry
- Used as an intermediate in the synthesis of potential pharmaceutical compounds with anti-inflammatory, analgesic, or anticancer properties.
-
Chemical Biology
- Utilized in the development of chemical probes to study biological pathways and molecular interactions.
-
Pharmaceutical Industry
- Employed in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
-
Material Science
- Investigated for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride depends on its specific application and target. In medicinal chemistry, it may act by:
-
Molecular Targets
- Interacting with specific enzymes, receptors, or proteins involved in disease pathways.
-
Pathways Involved
- Modulating signaling pathways, gene expression, or protein-protein interactions to exert its effects.
Comparison with Similar Compounds
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetimidate hydrochloride can be compared with similar compounds such as:
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluorophenyl)acetimidate hydrochloride
- Lacks the methyl group on the aromatic ring, which may affect its reactivity and biological activity.
-
Ethyl 2-(2-chloroethoxy)-2-(2-methylphenyl)acetimidate hydrochloride
- Lacks the fluoro group on the aromatic ring, which may influence its chemical properties and interactions.
-
Ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)acetamide hydrochloride
- Contains an amide moiety instead of an acetimidate, which may alter its reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific research and industrial applications. Its unique chemical structure allows for diverse reactivity and functionality, making it a valuable intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C13H18Cl2FNO2 |
---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
ethyl 2-(2-chloroethoxy)-2-(3-fluoro-2-methylphenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C13H17ClFNO2.ClH/c1-3-17-13(16)12(18-8-7-14)10-5-4-6-11(15)9(10)2;/h4-6,12,16H,3,7-8H2,1-2H3;1H |
InChI Key |
COBSHEDLNRJWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C1=C(C(=CC=C1)F)C)OCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.